(1,1'-Biphenyl)ol, trichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichlorobiphenylol is a chlorinated biphenyl compound known for its environmental persistence and potential toxicological effects. It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with various industrial applications. Trichlorobiphenylol is characterized by the presence of three chlorine atoms attached to the biphenyl structure, making it a persistent organic pollutant.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichlorobiphenylol can be synthesized through various methods, including direct chlorination of biphenyl or through the use of specific catalysts to achieve selective chlorination. The reaction conditions typically involve the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the desired degree of chlorination.
Industrial Production Methods
Industrial production of trichlorobiphenylol involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production. Safety measures are also implemented to handle the toxic nature of chlorine gas and the resulting chlorinated compounds.
Chemical Reactions Analysis
Types of Reactions
Trichlorobiphenylol undergoes various chemical reactions, including:
Oxidation: It can be oxidized by hydroxyl radicals in the atmosphere, leading to the formation of hydroxylated products.
Reduction: Reduction reactions can occur under specific conditions, often involving the use of reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can take place, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals (OH) in the presence of oxygen (O₂).
Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Various nucleophiles such as hydroxide ions (OH⁻) or amines.
Major Products Formed
Oxidation: Hydroxylated biphenyls.
Reduction: Partially dechlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups.
Scientific Research Applications
Trichlorobiphenylol has been extensively studied for its environmental impact and potential health effects. It is used as a reference material in environmental studies to understand the behavior and fate of PCBs in the environment. In chemistry, it serves as a model compound for studying the reactivity of chlorinated biphenyls. In biology and medicine, research focuses on its toxicological effects and mechanisms of action. Industrially, it has been used in the production of electrical equipment, hydraulic fluids, and other applications requiring chemical stability and heat resistance.
Mechanism of Action
The mechanism of action of trichlorobiphenylol involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. It can bind to the aryl hydrocarbon receptor (AhR), initiating a cascade of events that result in the activation of various genes involved in detoxification processes. The compound’s lipophilicity allows it to accumulate in fatty tissues, leading to prolonged exposure and potential toxic effects.
Comparison with Similar Compounds
Trichlorobiphenylol is compared with other polychlorinated biphenyls such as dichlorobiphenyl and tetrachlorobiphenyl. While all these compounds share similar structural features, the degree of chlorination affects their chemical properties and environmental behavior. Trichlorobiphenylol, with three chlorine atoms, exhibits intermediate persistence and toxicity compared to its less and more chlorinated counterparts. Similar compounds include:
- Dichlorobiphenyl
- Tetrachlorobiphenyl
- Pentachlorobiphenyl
Each of these compounds has unique properties that influence their environmental fate and biological effects.
Properties
CAS No. |
50883-25-5 |
---|---|
Molecular Formula |
C12H7Cl3O |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
2,3,4-trichloro-6-phenylphenol |
InChI |
InChI=1S/C12H7Cl3O/c13-9-6-8(7-4-2-1-3-5-7)12(16)11(15)10(9)14/h1-6,16H |
InChI Key |
WPUZAIQIZBJLCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.